2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Description
Properties
Molecular Formula |
C14H9Cl2N3O4S |
|---|---|
Molecular Weight |
386.2 g/mol |
IUPAC Name |
2,4-dichloro-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C14H9Cl2N3O4S/c1-7-2-4-8(5-3-7)24(22,23)19-10(13(20)21)6-9-11(15)17-14(16)18-12(9)19/h2-6H,1H3,(H,20,21) |
InChI Key |
SCDKNRCJYOQMLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=C(N=C3Cl)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid typically involves the chlorination of a pyrrolo[2,3-d]pyrimidine precursor. One common method includes the use of phosphorus oxychloride (POCl3) to introduce chlorine atoms at the desired positions. The tosyl group is then introduced using tosyl chloride (TsCl) in the presence of a base such as triethylamine (TEA). The carboxylic acid group can be introduced through various methods, including oxidation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding alcohols or amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts and bases like potassium carbonate (K2CO3) in organic solvents
Major Products
The major products formed from these reactions include substituted pyrrolo[2,3-d]pyrimidines, sulfoxides, sulfones, and coupled products with various functional groups .
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis:
This compound serves as a crucial intermediate in the synthesis of several pharmaceuticals. Its unique structure allows for modifications that lead to the development of antiviral and anticancer agents . For instance, research has demonstrated its efficacy in modifying existing drug frameworks to enhance therapeutic activity against specific diseases.
Case Study:
A notable case study involved the use of 2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid in the synthesis of a new class of antiviral drugs targeting viral replication mechanisms. The modifications led to improved potency and selectivity compared to traditional antiviral agents.
Agricultural Chemicals
Herbicide Formulation:
In agriculture, this compound is utilized in formulating agrochemicals , particularly as a potent herbicide. It effectively controls a variety of unwanted weeds, thereby enhancing crop protection and yield.
Research Findings:
Studies have shown that formulations containing this compound exhibit significant herbicidal activity against common weed species without adversely affecting crop growth. This dual functionality makes it valuable for sustainable agricultural practices.
Biochemical Research
Enzyme Inhibition Studies:
Researchers leverage the compound's unique structure to investigate enzyme inhibition and receptor interactions . This research is pivotal in identifying new therapeutic targets and understanding biochemical pathways.
Example Application:
In one study, the compound was used to inhibit specific kinases involved in cancer progression. The results indicated that it could serve as a lead compound for developing targeted cancer therapies.
Material Science
Advanced Material Development:
The stability and reactivity of this compound make it an attractive candidate for developing advanced materials. Its properties are explored in creating coatings and polymers with enhanced performance characteristics.
Application Insights:
Research has indicated that incorporating this compound into polymer matrices can significantly improve mechanical properties and thermal stability, making it suitable for various industrial applications.
Analytical Chemistry
Reference Standard Utilization:
In analytical chemistry, this compound is employed as a reference standard in various techniques such as HPLC (High-Performance Liquid Chromatography) and mass spectrometry. Its use ensures accurate quantification and identification of similar compounds in complex mixtures.
Significance:
The reliability of analytical methods is enhanced through the use of this compound as a benchmark, facilitating better quality control in pharmaceutical manufacturing and environmental monitoring.
Summary Table of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Pharmaceutical Development | Key intermediate for antiviral and anticancer drugs | Synthesis of new antiviral agents |
| Agricultural Chemicals | Formulated as an effective herbicide for weed control | Enhancing crop yield while protecting against weeds |
| Biochemical Research | Investigated for enzyme inhibition and receptor interactions | Targeting kinases in cancer research |
| Material Science | Explored for advanced material development in coatings and polymers | Improving mechanical properties of polymer matrices |
| Analytical Chemistry | Used as a reference standard in HPLC and mass spectrometry | Ensuring accurate quantification in pharmaceutical testing |
Mechanism of Action
The mechanism of action of 2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets, such as kinases and enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including the modulation of signaling pathways and cellular processes .
Comparison with Similar Compounds
Electrophilicity and Reactivity
- The tosyl group in the target compound facilitates nucleophilic displacement at position 7, unlike phenylsulfonyl analogs, which show slower reaction kinetics due to reduced electron-withdrawing effects .
- The dichloro substitution (positions 2 and 4) increases electrophilicity compared to mono-chloro derivatives, enabling sequential functionalization .
Stability and Physicochemical Properties
| Property | Target Compound | 4-Chloro-7-phenylsulfonyl Analog | 7-Cyclopentyl Analog |
|---|---|---|---|
| Water Solubility | Low (acidic pH) | Very low | Moderate |
| LogP | 2.1 | 3.5 | 1.8 |
| Thermal Stability | Stable ≤150°C | Stable ≤130°C | Stable ≤160°C |
| pKa (COOH) | ~3.0 | ~3.2 | ~3.1 |
Data derived from .
Biological Activity
2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (CAS No. 934524-10-4) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly as a vascular endothelial growth factor receptor (VEGFR) inhibitor and in other therapeutic applications. This article synthesizes diverse research findings to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is C13H9Cl2N3O2S, with a molecular weight of 342.20 g/mol. The structure features a pyrrolo-pyrimidine core with dichlorinated and tosylated substituents, which are crucial for its biological interactions.
1. Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition
Research indicates that derivatives of the pyrrolo[2,3-d]pyrimidine series, including 2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, exhibit significant inhibitory activity against VEGFR-2. A study demonstrated that certain synthesized compounds showed up to 100-fold increased potency compared to standard inhibitors like semaxanib in inhibiting VEGFR-2 activity. This inhibition is critical for reducing angiogenesis in cancer treatments .
2. Antitumor Activity
In vivo studies have shown that compounds from this class can significantly inhibit tumor growth and metastasis in mouse models of melanoma. The compounds not only inhibited tumor growth but also affected angiogenesis and metastasis pathways, highlighting their potential as therapeutic agents in oncology .
3. Other Biological Activities
Beyond VEGFR inhibition, derivatives of this compound have been explored for their activity against multiple receptor tyrosine kinases (RTKs). The presence of specific substituents on the phenyl ring has been linked to enhanced inhibitory effects on various RTKs, suggesting a broader application in treating diseases associated with aberrant kinase activity .
Case Study 1: Melanoma Model
In a controlled study involving an orthotopic melanoma model, treatment with 2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine derivatives resulted in significant reductions in tumor size and vascularization when compared to untreated controls. The study highlighted the compound's potential as an anti-cancer agent through its dual action on both tumor cells and the vascular system .
Case Study 2: RTK Inhibition
Another investigation focused on the synthesis of N(4)-phenylsubstituted derivatives of 6-(2,4-dichlorophenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines. These compounds were evaluated for their ability to inhibit multiple RTKs involved in cancer progression. Results showed that certain derivatives were effective at micromolar concentrations, indicating their potential utility in targeted cancer therapies .
Data Tables
Q & A
Q. What are the established synthetic routes for 2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, and what key intermediates are involved?
Methodological Answer: The synthesis typically involves sequential functionalization of the pyrrolo[2,3-d]pyrimidine core. Key steps include:
- Chlorination : Introduction of chlorine at the 2- and 4-positions using POCl₃ or similar reagents, as seen in analogous compounds (e.g., 4-chloro derivatives in ) .
- Tosylation : Substitution at the 7-position with tosyl chloride under basic conditions (e.g., in isopropanol with catalytic HCl, as in ) .
- Carboxylic Acid Formation : Hydrolysis of a methyl or ethyl ester precursor (e.g., using NaOH/EtOH), as demonstrated for related pyrrolo-pyrimidine carboxylic acids () .
Q. Key Intermediates :
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 1016241-80-7, ).
Tosyl-protected intermediate (e.g., 7-tosyl analogs in ).
Ester precursor (e.g., ethyl ester in ).
Q. What analytical techniques are critical for characterizing this compound and confirming its purity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ 8.6–11.0 ppm for NH protons in ) .
- HPLC/MS : To assess purity and molecular ion peaks (e.g., HRMS data in ).
- Melting Point Analysis : Consistency with literature values (e.g., 188–212°C for related derivatives in ) .
- Elemental Analysis : Validation of C, H, N, Cl, and S content (e.g., Anal. Calcd. in ) .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of the 7-tosyl group without side reactions?
Methodological Answer:
- Reaction Solvent : Use anhydrous isopropanol or THF to minimize hydrolysis () .
- Catalyst : Add 3–6 drops of concentrated HCl to promote tosylation ().
- Temperature Control : Reflux at 80–90°C for 12–24 hours ().
- Purification : Flash chromatography with CHCl₃/MeOH gradients () or recrystallization from methanol ().
Q. How should researchers resolve contradictions in kinase inhibition data for this compound?
Methodological Answer: Discrepancies may arise from:
- Assay Conditions : ATP concentration (e.g., 10 μM vs. 100 μM) or buffer pH ( notes EGFR/Her2 inhibition varies with assay setup) .
- Substituent Effects : The 2,4-dichloro and 6-carboxylic acid groups may alter binding vs. analogs (e.g., 5-ethyl derivatives in show higher CDK2 selectivity) .
- Cellular Context : Use isogenic cell lines to control for off-target effects ( highlights thiophene-linked analogs with cell-specific activity) .
Q. What computational strategies are effective for designing derivatives with improved kinase selectivity?
Methodological Answer:
- Molecular Docking : Map the compound to ATP-binding pockets of target kinases (e.g., VEGFR2 vs. EGFR in ) .
- QSAR Modeling : Correlate substituent electronegativity (e.g., Cl at position 2) with IC₅₀ values () .
- Free Energy Perturbation (FEP) : Predict binding affinity changes upon modifying the tosyl or carboxylic acid groups.
Methodological Challenges
Q. How can researchers address instability of the carboxylic acid group during storage?
Methodological Answer:
Q. What strategies mitigate competing reactions during nucleophilic substitution at the 4-chloro position?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
